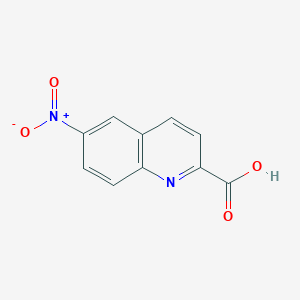

6-硝基喹啉-2-羧酸

描述

6-Nitroquinoline-2-carboxylic acid is a heterocyclic organic compound belonging to the quinoline family. It has a molecular formula of C10H6N2O4 . This organic acid has a range of potential applications in various fields of scientific research and industry.

Synthesis Analysis

The synthesis of quinoline derivatives, including 6-Nitroquinoline-2-carboxylic acid, has been a subject of interest in recent years. Various synthesis protocols have been reported in the literature for the construction of this scaffold . For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known classical synthesis protocols used up to now for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Molecular Structure Analysis

The molecular structure of 6-Nitroquinoline-2-carboxylic acid consists of a benzene ring fused with a pyridine moiety, with a nitro group attached to position 6 and a carboxylic acid group attached to position 2 . The molecular weight is 218.166 Da .Physical And Chemical Properties Analysis

6-Nitroquinoline-2-carboxylic acid is a solid at room temperature . It has a molecular weight of 218.17 .科学研究应用

代谢研究和血吸虫病活性

- 血吸虫病药物的代谢: 6-硝基喹啉衍生物,如2-异丙基氨基甲基-6-甲基-7-硝基-1,2,3,4-四氢喹啉,已探索其在包括小鼠、大鼠、兔子和猴子在内的各种物种中的代谢。这些化合物转化为其6-羟甲基类似物,显示出显着的血吸虫病活性。在2-位和/或6-位氧化会产生羧酸衍生物,尽管这些衍生物没有表现出生物活性(Kaye & Woolhouse,1972)。

合成和抗菌应用

- 抗菌药物合成: 已经对1-取代6-硝基-4-氧代-1,4-二氢喹啉-3-羧酸的合成进行了研究,这些化合物可能有用作抗菌药物。这些化合物衍生自6-硝基喹啉,显示出有希望的抗菌活性(Glushkov、Marchenko & Levshin,1997)。

光敏保护基团

- 光敏笼合基团: 已经合成了用于羧酸的基于8-硝基喹啉的光敏笼合基团,显示出改善的光解效率。这些化合物可用于保护小的生物分子并帮助研究生物过程(Sun 等,2014)。

合成优化和工业应用

- 工业合成: (S)-6-硝基吲哚啉-2-羧酸(许多具有生物活性的天然产物的成分)的合成已针对工业应用进行了优化。从L-苯丙氨酸开始的这种合成过程由于其方便的条件和低成本而适用于大规模生产(Liu、Qian & Chen,2010)。

其他应用和合成方法

- 高产合成: 已经开发出一种优化的8-硝基喹啉-2-羧酸合成方法。该工艺包括硝化、氧化和水解步骤,产生了接近定量的化合物,表明其在大规模生产中的实用性(Gadomsky & Yakuschenko,2016)。

安全和危害

The safety information for 6-Nitroquinoline-2-carboxylic acid indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands thoroughly after handling .

未来方向

Quinoline derivatives, including 6-Nitroquinoline-2-carboxylic acid, have been the focus of numerous studies due to their versatile applications in the fields of industrial and synthetic organic chemistry . They are considered vital scaffolds for leads in drug discovery and play a major role in the field of medicinal chemistry . Therefore, the future directions in the study of 6-Nitroquinoline-2-carboxylic acid and its derivatives could involve further exploration of their synthesis, chemical properties, and potential applications in various fields .

作用机制

Target of Action

Quinoline derivatives, a class of compounds to which 6-nitroquinoline-2-carboxylic acid belongs, are known to interact with various biological targets, including enzymes and receptors .

Mode of Action

It’s worth noting that quinoline derivatives can exhibit antibacterial activity by complexing with metal ions vital for bacterial growth .

Biochemical Pathways

Quinoline derivatives, in general, can influence a variety of biochemical pathways depending on their specific targets .

Result of Action

Quinoline derivatives can exhibit a range of effects, including antibacterial and antitumor activities .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of quinoline derivatives .

属性

IUPAC Name |

6-nitroquinoline-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N2O4/c13-10(14)9-3-1-6-5-7(12(15)16)2-4-8(6)11-9/h1-5H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFOGTLCSNDGABE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=N2)C(=O)O)C=C1[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90489163 | |

| Record name | 6-Nitroquinoline-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90489163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Nitroquinoline-2-carboxylic acid | |

CAS RN |

30836-96-5 | |

| Record name | 6-Nitroquinoline-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90489163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

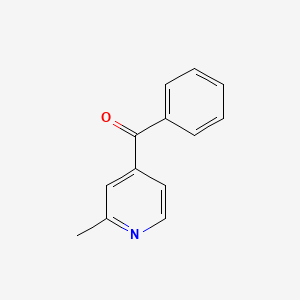

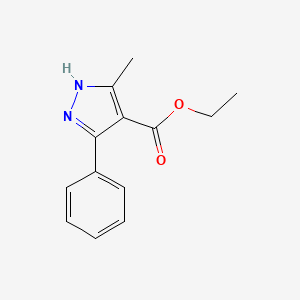

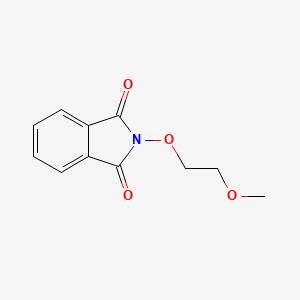

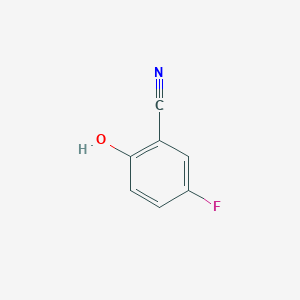

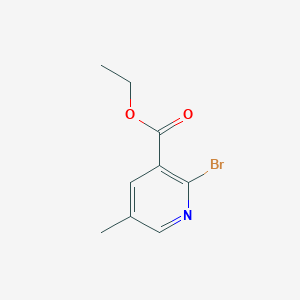

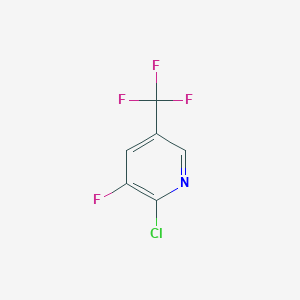

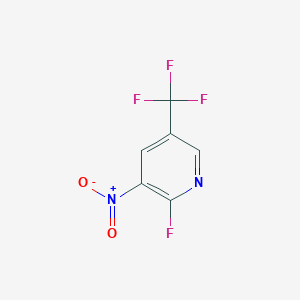

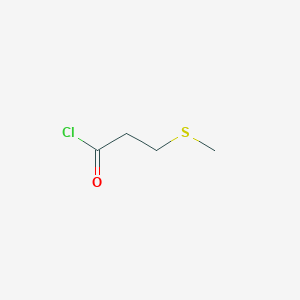

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

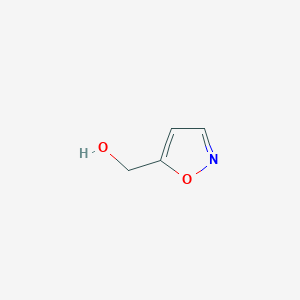

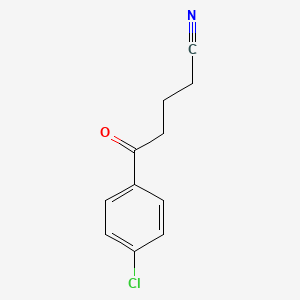

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Cyclopropyl-4H-[1,2,4]triazole](/img/structure/B1313419.png)